![molecular formula C12H13BrN2O2S B2933519 1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-55-3](/img/structure/B2933519.png)
1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
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Description
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other thiophene and piperazine derivatives, it may influence pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
Based on its molecular structure, it is reasonable to predict that it might have good absorption due to the presence of the lipophilic thiophene ring and the basic piperazine moiety .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the basic piperazine moiety might undergo protonation or deprotonation depending on the pH of the environment, which could potentially affect the compound’s interaction with its targets .
properties
IUPAC Name |
1-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-2-11(16)14-5-7-15(8-6-14)12(17)9-3-4-10(13)18-9/h2-4H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNIHKSJXQCFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one |
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